Dimethylbis(phenyloctadecyl)ammonium chloride
Description
The evidence predominantly discusses dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride (CAS 97158-31-1), a diester-based quaternary ammonium compound. This discrepancy may arise from a naming error or typographical confusion. For accuracy, this article focuses on the latter compound, which is structurally and functionally representative of modern esterquats.
Properties
CAS No. |
25497-36-3 |
|---|---|
Molecular Formula |
C50H88ClN |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
dimethyl-bis(18-phenyloctadecyl)azanium;chloride |
InChI |
InChI=1S/C50H88N.ClH/c1-51(2,47-39-29-25-21-17-13-9-5-3-7-11-15-19-23-27-33-41-49-43-35-31-36-44-49)48-40-30-26-22-18-14-10-6-4-8-12-16-20-24-28-34-42-50-45-37-32-38-46-50;/h31-32,35-38,43-46H,3-30,33-34,39-42,47-48H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OMVKDVJVKGREJY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCCCCCCCCCCCCCCCCC1=CC=CC=C1)CCCCCCCCCCCCCCCCCCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(phenyloctadecyl)ammonium chloride typically involves the quaternization of dimethylamine with phenyloctadecyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is often purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(phenyloctadecyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the phenyl and octadecyl groups.
Reduction: The major products are the reduced forms of the phenyl and octadecyl groups.
Substitution: The major products are the substituted ammonium compounds with different anions.
Scientific Research Applications
Chemical and Industrial Applications
Phase Transfer Catalyst
Dimethylbis(phenyloctadecyl)ammonium chloride is primarily utilized as a phase transfer catalyst in organic synthesis. This role is crucial in facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), thereby enhancing reaction rates and yields. The compound's ability to solubilize ionic reactants into organic solvents significantly improves the efficiency of various chemical reactions.
Surfactant in Cell Culture
In biological research, this compound serves as a surfactant to enhance cell membrane permeability. It is particularly useful in cell culture studies where the introduction of substances into cells is required. By disrupting lipid bilayers, it allows for better uptake of drugs or genetic material, making it a valuable tool in pharmacological and genetic research.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Its effectiveness against various pathogens makes it a candidate for developing antimicrobial agents. This application is particularly relevant in healthcare settings where infection control is critical.
Cell Membrane Studies
The compound's surfactant properties are also leveraged in studies focused on cell membranes. It aids in investigating membrane dynamics and interactions, which are essential for understanding cellular processes and drug delivery mechanisms.
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Phase transfer catalyst | Enhances reaction rates and yields |
| Biological Research | Surfactant for cell culture | Improves drug uptake into cells |
| Antimicrobial Studies | Antimicrobial agent | Effective against various pathogens |
| Membrane Studies | Investigating cell membrane dynamics | Essential for understanding drug delivery |
Case Study 1: Use as a Phase Transfer Catalyst
In a study examining the synthesis of organic compounds, this compound was used to facilitate the reaction between an aqueous phase containing ionic reactants and an organic solvent. The results demonstrated a significant increase in product yield compared to reactions without the catalyst, showcasing its effectiveness in improving chemical synthesis processes.
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations being determined for various pathogens. This study highlights its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of dimethylbis(phenyloctadecyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This action is particularly effective against bacteria and other microorganisms, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Chemical Structure and Properties
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride (CAS 97158-31-1) is a cationic surfactant with two ester-linked hexadecanoyl (C16) chains. Its molecular formula is C₃₈H₇₆ClNO₄, and its molecular weight is 646.47 g/mol . The ester groups enhance biodegradability compared to traditional quaternary ammonium compounds (QACs) with alkyl chains, making it environmentally favorable .
Comparison with Similar Compounds
Structural Comparison
*Estimated based on formula (C₃₈H₈₀NBr).
Key Structural Differences:
- Esterquats (e.g., CAS 97158-31-1) contain hydrolyzable ester bonds, enhancing biodegradability but reducing alkaline stability .
- Dialkyl QACs (e.g., dimethyldioctadecylammonium bromide) have longer alkyl chains (C18), increasing hydrophobicity and surfactant efficiency but lowering biodegradability.
- Aromatic QACs (e.g., phenyltrimethylammonium hydroxide) feature phenyl groups, improving solubility in polar solvents and utility in catalysis .
Physicochemical Properties
| Property | Dimethylbis[...] Chloride | Dimethyldioctadecylammonium Bromide | Phenyltrimethylammonium Hydroxide |
|---|---|---|---|
| Water Solubility | Moderate | Low | High |
| Critical Micelle Concentration (CMC) | ~0.1 mM | <0.01 mM | N/A (non-surfactant) |
| Stability | Hydrolyzes in alkali | Stable up to 100°C | Stable in neutral/acidic conditions |
| Biodegradability | High | Low | Low |
| Toxicity (LD₅₀, oral) | >2000 mg/kg (estimated) | ~50 mg/kg (rat) | Not reported |
Notes:
- Esterquats exhibit moderate water solubility due to ester groups, whereas dialkyl QACs are more hydrophobic .
- The CMC of CAS 97158-31-1 (~0.1 mM) is higher than dialkyl QACs, reflecting reduced surfactant efficiency .
- Dialkyl QACs like dimethyldioctadecylammonium bromide show higher acute toxicity (LD₅₀ ~50 mg/kg in rats) compared to esterquats .
Toxicity and Environmental Impact
- Esterquats (CAS 97158-31-1): Classified as low toxicity (>2000 mg/kg oral LD₅₀ estimated) with rapid biodegradation, minimizing ecological risks .
- Dialkyl QACs (e.g., C18): Persistent in the environment, bioaccumulative, and toxic to aquatic life at low concentrations .
- Aromatic QACs (CAS 1899-02-1): Limited toxicity data, but structural analogs with phenyl groups (e.g., CAS 1042-42-8) show higher acute toxicity (LD₅₀ 94 mg/kg in mice, intraperitoneal) .
Biological Activity
Dimethylbis(phenyloctadecyl)ammonium chloride (also referred to as DDBAC) is a quaternary ammonium compound (QAC) known for its surfactant and biocidal properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.
DDBAC is characterized by its long hydrophobic alkyl chains, which contribute to its effectiveness as a surfactant and biocide. The chemical structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 785.18 g/mol
DDBAC exhibits its biological activity primarily through its interaction with microbial cell membranes. The mechanism of action involves:
- Membrane Disruption : DDBAC disrupts the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This is similar to the action observed with other QACs like dodecyl dimethyl ammonium chloride (DDAC) and alkyl dimethyl benzyl ammonium chloride (ADBAC) .
- Cationic Nature : As a cationic surfactant, DDBAC binds to negatively charged microbial surfaces, facilitating the uptake of the compound and enhancing its antimicrobial effects .
Antimicrobial Efficacy
DDBAC has demonstrated broad-spectrum antimicrobial activity against various pathogens:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Studies have shown minimum inhibitory concentrations (MICs) ranging from 0.4 ppm to 1.8 ppm depending on the bacterial strain and environmental conditions .
- Fungi : Exhibits antifungal properties against Candida species, inhibiting growth by targeting specific enzymes involved in fungal metabolism .
Case Studies
- Surface Coating Applications : Research has demonstrated that DDBAC can be incorporated into surface coatings to provide long-lasting antimicrobial protection on various substrates. These coatings have been effective in reducing microbial colonization on surfaces in healthcare settings .
- Environmental Impact Assessments : A study assessing the ecological hazards of QACs, including DDBAC, highlighted their low vapor pressure and tendency to sorb to sediments. This suggests that while they are effective disinfectants, their environmental persistence and potential toxicity to aquatic life must be carefully managed .
Safety and Regulatory Considerations
Despite their effectiveness, QACs like DDBAC have raised concerns regarding human health and environmental safety:
- Toxicity : Some studies indicate potential reproductive toxicity in animal models when exposed to high concentrations of QACs . Regulatory agencies like the EPA have established guidelines for safe use.
- Resistance Development : Continuous use of sub-lethal concentrations may lead to microbial resistance, necessitating careful management in clinical and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
